molecular formula C19H19BrN2O4 B3004019 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione CAS No. 326018-27-3

2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione

Cat. No.: B3004019
CAS No.: 326018-27-3
M. Wt: 419.275
InChI Key: QJNSCGGWXXUQKS-UHFFFAOYSA-N
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Description

2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione is a complex organic compound that features a unique adamantyl group, a bromine atom, and a nitroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of adamantane to introduce the bromine atom, followed by a series of condensation and cyclization reactions to form the nitroisoindole structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the adamantyl group provides structural stability and lipophilicity, enhancing its ability to interact with biological membranes and proteins. The bromine atom can facilitate binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione is unique due to the combination of the adamantyl group, bromine atom, and nitroisoindole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(3-bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c20-19-7-11-3-12(8-19)6-18(5-11,9-19)10-21-16(23)14-2-1-13(22(25)26)4-15(14)17(21)24/h1-2,4,11-12H,3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNSCGGWXXUQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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